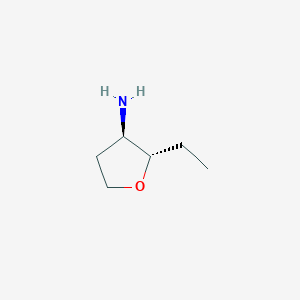

(2S,3R)-2-Ethyloxolan-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

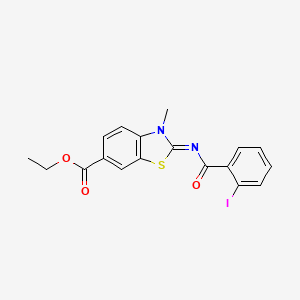

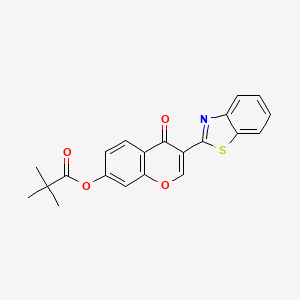

“(2S,3R)-2-Ethyloxolan-3-amine” is a chiral compound. The (2S,3R) notation indicates the absolute configuration of the molecule . The “S” and “R” are determined by applying the Cahn-Ingold-Prelog (CIP) rules . The numbers 2 and 3 refer to the chiral carbon positions in the molecule according to the IUPAC numbering .

Molecular Structure Analysis

The molecular structure of “(2S,3R)-2-Ethyloxolan-3-amine” can be determined using techniques such as X-ray diffraction analysis . The Cahn-Ingold-Prelog rules of priority, which are based on the atomic numbers of the atoms of interest, can be used to determine the absolute configuration of the molecule .Chemical Reactions Analysis

While specific chemical reactions involving “(2S,3R)-2-Ethyloxolan-3-amine” are not available, similar compounds are known to undergo a wide range of chemical transformations, including complex skeletal rearrangement, ring-expansion, and C–C bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,3R)-2-Ethyloxolan-3-amine” can be determined using various analytical methods . Diastereomers, which “(2S,3R)-2-Ethyloxolan-3-amine” is an example of, show similar but not identical chemical properties .Aplicaciones Científicas De Investigación

Materials Science and Conservation

Epoxy-Silica Polymers for Stone Conservation

The study of epoxy derivatives and their reactions with primary amines has led to the development of materials with potential applications in stone conservation. This research demonstrates the formation of silica-epoxy hybrids that could serve as conservation products due to their porosity and water absorption properties (Cardiano et al., 2005).

Environmental Technology

Amino Alcohols for CO2 Capture

Research into amino alcohols has shown promising results for carbon dioxide capture from flue gas streams. This includes the development of new amines and amino alcohols with high CO2 absorption capacities, potentially offering a more efficient and less energy-intensive solution for CO2 capture compared to conventional amines (Maneeintr et al., 2009).

Biomedical Applications

Hydrogels for DNA Binding and Release

A series of copolymers containing amine groups from linear poly(ethylene imine) has been developed for the effective binding and release of DNA. This research highlights the potential of these materials in biomedical applications, including drug delivery systems (Englert et al., 2014).

Catalysis and Chemical Synthesis

Organolanthanide-Catalyzed Hydroamination

The catalytic activity of organolanthanide complexes has been explored for the regioselective intermolecular hydroamination of alkenes, alkynes, and other substrates. This research provides valuable insights into the mechanisms and applications of such catalysts in the synthesis of amines and imines, highlighting their potential in organic synthesis (Ryu et al., 2003).

Propiedades

IUPAC Name |

(2S,3R)-2-ethyloxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-6-5(7)3-4-8-6/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZNALUHCXDFPE-RITPCOANSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCO1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@@H](CCO1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-2-Ethyloxolan-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Propylthio)phenyl]amine hydrochloride](/img/structure/B2925286.png)

![2-(4-acetylpiperazin-1-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2925299.png)

![1-(Chloromethyl)-3-(2-ethoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2925300.png)